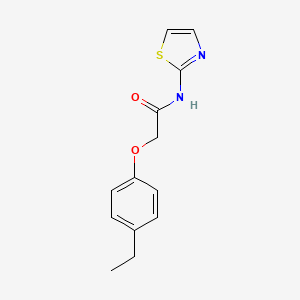
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to have diverse biological activities and are part of some clinically applied drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors
Research has indicated that certain analogs related to the chemical structure of interest have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including BPTES analogs, have shown potential in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models due to their action on GLS, highlighting their significance in cancer therapy (Shukla et al., 2012).
Antimicrobial and Cytotoxicity Studies
Compounds structurally similar to 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide have been synthesized and shown notable antimicrobial activity against various bacterial and fungal strains. Their cytotoxic effects have also been evaluated, with some compounds displaying lower cytotoxic activity against NIH/3T3 cells, indicating a promising balance between antimicrobial efficacy and cytotoxic safety (Kaplancıklı et al., 2012).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, a key step in synthesizing drug intermediates like N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been studied. This process uses immobilized lipase as a catalyst, indicating the role of enzymatic methods in synthesizing drug intermediates efficiently and selectively (Magadum & Yadav, 2018).
Antimicrobial Activities of Thiazoles
The synthesis of thiazoles and their fused derivatives, including those with structures similar to the compound of interest, has shown antimicrobial activities against various pathogens. This research underlines the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Zukünftige Richtungen
The future research directions could involve studying the pharmacological activities of this compound and its derivatives, given the diverse biological activities exhibited by thiazole derivatives . Further studies could also focus on the synthesis methods and chemical reactions involving this compound.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-10-3-5-11(6-4-10)17-9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJCRZUGPRSEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)
![1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2562919.png)
![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)
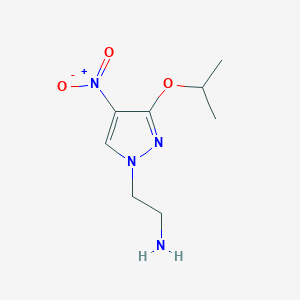
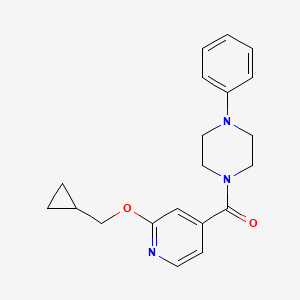
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)


![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2562932.png)
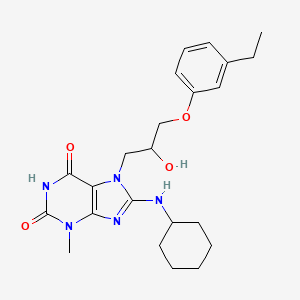

![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2562936.png)
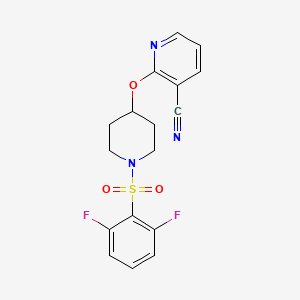
![(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione](/img/structure/B2562938.png)